Mycoplanecin A: A Technical Guide to its Chemical Structure and Stereochemistry
Mycoplanecin A: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycoplanecin A is a potent antitubercular macrocyclic depsipeptide natural product that has garnered significant interest for its unique chemical architecture and its mode of action targeting the DnaN sliding clamp of DNA polymerase III.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Mycoplanecin A, presenting key quantitative data, detailing experimental methodologies for its characterization, and visualizing its complex structure.
Chemical Structure
Mycoplanecin A is a cyclic depsipeptide, a class of molecules characterized by a ring structure containing both amide and ester bonds.[1] Its molecular formula is C61H102N10O13, with a molecular weight of 1183.5 g/mol .[5] The complex structure of Mycoplanecin A is composed of several amino acid residues, including a number of unusual and non-proteinogenic amino acids.[6][7]
The constituent components of Mycoplanecin A are:
-
α-ketobutyric acid
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Glycine
-
L-leucine
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L-proline
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L-2-amino-5-methylhexanoic acid (homoleucine)
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N-methyl-D-leucine
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N-methyl-L-threonine
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trans-4-methyl-L-proline
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trans-4-ethyl-L-proline
-
Two molecules of N-methyl-L-valine
Of particular note is the presence of trans-4-ethyl-L-proline, which was first identified as a natural product component in Mycoplanecin A.[6]
Table 1: Physicochemical Properties of Mycoplanecin A
| Property | Value | Source |
| Molecular Formula | C61H102N10O13 | [5] |
| Molecular Weight | 1183.52 g/mol | [8] |
| Monoisotopic Mass | 1182.76278335 Da | [5] |
| XLogP | 6.31 | [8] |
| Hydrogen Bond Donors | 3 | [8] |
| Hydrogen Bond Acceptors | 23 | [8] |
| Rotatable Bonds | 19 | [8] |
| Topological Polar Surface Area | 272.84 Ų | [8] |
Stereochemistry
The stereochemistry of Mycoplanecin A is complex, with multiple chiral centers. While early reports left some ambiguity regarding the absolute configurations, subsequent studies involving total synthesis and advanced analytical techniques have provided a clearer picture.[1][9][10] The stereochemistry of the amino acid components has been proposed through Marfey's analysis and biosynthetic gene cluster analysis.[10] The first total synthesis of Mycoplanecin A confirmed the proposed stereochemical assignments.[1][7]
The established stereochemical configurations for the amino acid residues are predominantly L-configured, with the notable exception of N-methyl-D-leucine. The two substituted proline residues, trans-4-methyl-L-proline and trans-4-ethyl-L-proline, have a trans configuration.[1][7]
Structural Elucidation Methodologies
The determination of the intricate structure of Mycoplanecin A has relied on a combination of classical and modern analytical techniques.
Chemical Degradation and Spectrometric Analysis
Initial structural studies involved chemical degradation of the molecule to identify its constituent components.[6] This was followed by analysis using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR) to piece together the sequence and connectivity of the amino acid residues.[6]
Total Synthesis
The definitive confirmation of the structure and stereochemistry of Mycoplanecin A was achieved through its first total synthesis.[1][2][7] This process involves the stepwise, controlled chemical synthesis of the molecule from known starting materials. The successful synthesis and the matching of the spectroscopic data of the synthetic molecule with that of the natural product provide unequivocal proof of its structure.
Experimental Protocol: Key Steps in the Total Synthesis of Mycoplanecin A [1][7]
A convergent, solution-phase approach was utilized for the total synthesis. Key steps included:
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Synthesis of Unusual Amino Acids: The non-proteinogenic amino acids, trans-4-methyl-L-proline and trans-4-ethyl-L-proline, were synthesized via an iterative Matteson homologation.
-
Fragment Coupling: The linear peptide precursor was assembled by coupling two major fragments.
-
Macrocyclization: The challenging ring-closing step to form the macrocyclic structure was accomplished under high-temperature and high-dilution conditions.
-
Final Acylation: The N-terminal α-ketobutyric acid was introduced near the end of the synthetic sequence.
X-ray Crystallography
A significant advancement in understanding the three-dimensional structure of Mycoplanecin A in its biologically active state came from the co-crystal structure of the molecule bound to its target, the Mycobacterium β sliding clamp (DnaN).[3][9][10]
Experimental Protocol: Co-crystallization of Mycoplanecin A with DnaN [9][10]
While the specific crystallization conditions are detailed in the primary literature, a general workflow for such an experiment would involve:
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Protein Expression and Purification: Overexpression and purification of the DnaN protein.
-
Complex Formation: Incubation of the purified DnaN protein with an excess of Mycoplanecin A to ensure binding.
-
Crystallization Screening: Screening of a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to find conditions that promote the growth of well-ordered crystals of the protein-ligand complex.
-
X-ray Diffraction Data Collection: Exposing the obtained crystals to a high-intensity X-ray beam and collecting the diffraction data.
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Structure Solution and Refinement: Processing the diffraction data to determine the electron density map and build the atomic model of the Mycoplanecin A-DnaN complex.
Visualization of Chemical Structure
The following diagram, generated using the DOT language, illustrates the chemical structure of Mycoplanecin A.
Conclusion
Mycoplanecin A stands as a testament to the chemical diversity of natural products and their potential as leads for novel therapeutics. Its complex cyclic depsipeptide structure, featuring several unusual amino acid residues and intricate stereochemistry, has been fully elucidated through a combination of spectroscopic analysis, total synthesis, and X-ray crystallography. This detailed structural knowledge is crucial for ongoing research into its mechanism of action and for the rational design of new analogues with improved efficacy against Mycobacterium tuberculosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of Mycoplanecin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mycoplanecin A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Mycoplanecin A | C61H102N10O13 | CID 197207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mycoplanecins, novel antimycobacterial antibiotics from Actinoplanes awajinensis subsp. mycoplanecinus subsp. nov. III. Structural determination of mycoplanecin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Synthesis of Mycoplanecin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mycoplanecin A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
